molecular formula C16H16F3N3OS2 B13453037 2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine

2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine

Cat. No.: B13453037
M. Wt: 387.4 g/mol
InChI Key: IMPBKDKLSYPXHZ-UHFFFAOYSA-N
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Description

2-sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile; 4-methylmorpholine is a complex organic compound that features a pyridine ring substituted with various functional groups, including a thiophene ring, a trifluoromethyl group, and a carbonitrile group. The presence of 4-methylmorpholine suggests it may be used as a solvent or reagent in its synthesis or applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the pyridine ring followed by the introduction of the thiophene, trifluoromethyl, and carbonitrile groups through various substitution reactions. The thiol group (sulfanyl) might be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and controlled temperature environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study the effects of its functional groups on biological systems, potentially serving as a lead compound in drug discovery.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, it might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known for enhancing the metabolic stability and bioavailability of compounds, which could be a key factor in its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
  • 6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Uniqueness

The combination of the thiophene ring, trifluoromethyl group, and carbonitrile group in the same molecule is relatively unique and may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C16H16F3N3OS2

Molecular Weight

387.4 g/mol

IUPAC Name

4-methylmorpholine;2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H5F3N2S2.C5H11NO/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15;1-6-2-4-7-5-3-6/h1-4H,(H,16,17);2-5H2,1H3

InChI Key

IMPBKDKLSYPXHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1.C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F

Origin of Product

United States

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